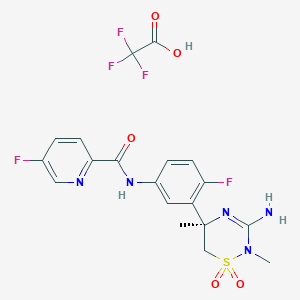

维鲁贝司他 (TFA)

描述

Verubecestat trifluoroacetate is an investigational drug primarily developed for the treatment of Alzheimer’s disease. It functions as an inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is involved in the production of amyloid-beta peptides. These peptides aggregate to form plaques, a hallmark of Alzheimer’s disease .

科学研究应用

Verubecestat has been extensively studied for its potential in treating Alzheimer’s disease. It has shown promise in reducing amyloid-beta levels in the cerebrospinal fluid of patients. Despite initial optimism, clinical trials revealed that Verubecestat did not significantly reduce cognitive or functional decline in patients with mild-to-moderate Alzheimer’s disease . its role as a BACE1 inhibitor continues to make it a valuable tool in Alzheimer’s research and drug development.

作用机制

Target of Action

Verubecestat, also known as MK-8931, is an orally active, high-affinity inhibitor of Beta-secretase 1 (BACE1) and Beta-secretase 2 (BACE2) . BACE1 is believed to be a key enzyme in the production of amyloid β peptide , which is implicated in the pathogenesis of Alzheimer’s disease .

Mode of Action

The amyloid hypothesis asserts that the formation of amyloid peptides that lead to amyloid plaque deposits in the brain is a primary contributor to the underlying cause of Alzheimer’s disease . BACE1 is a key enzyme in the production of amyloid β peptide . Verubecestat inhibits BACE1, thereby decreasing the production of amyloid β peptide . This inhibition may reduce amyloid plaque formation and potentially modify disease progression .

Biochemical Pathways

The inhibition of BACE1 by Verubecestat leads to a decrease in the production of amyloid β peptide . This reduction in amyloid β peptide production may affect the biochemical pathway involved in the formation of amyloid plaques, a characteristic feature of Alzheimer’s disease . By inhibiting the formation of these plaques, Verubecestat could potentially alter the progression of Alzheimer’s disease .

Result of Action

The inhibition of BACE1 by Verubecestat results in a decrease in the production of amyloid β peptide . This could potentially lead to a reduction in the formation of amyloid plaques in the brain, which are characteristic of Alzheimer’s disease .

Action Environment

The efficacy and safety of Verubecestat were evaluated in two pivotal Phase 3 clinical trials: EPOCH in mild-to-moderate Alzheimer’s disease, and APECS in prodromal Alzheimer’s disease . The epoch study was terminated early for lack of efficacy . The action environment, including the stage of disease progression and the patient’s overall health status, may influence the compound’s action, efficacy, and stability .

生化分析

Biochemical Properties

Verubecestat (TFA) is a potent inhibitor of beta-secretase 1 (BACE1), an enzyme that plays a crucial role in the production of amyloid-beta (Aβ) peptides . By inhibiting BACE1, Verubecestat (TFA) reduces the levels of Aβ, a key player in the pathogenesis of Alzheimer’s disease .

Cellular Effects

In cellular models, Verubecestat (TFA) has been shown to reduce the levels of Aβ in the cerebrospinal fluid . It was not effective in a phase 3 trial (EPOCH) of mild-to-moderate Alzheimer’s disease and was associated with adverse events .

Molecular Mechanism

The molecular mechanism of Verubecestat (TFA) involves the inhibition of BACE1, which blocks the production of Aβ . This is believed to reduce amyloid plaque formation and potentially modify the progression of Alzheimer’s disease .

Temporal Effects in Laboratory Settings

In laboratory settings, Verubecestat (TFA) has been associated with increased risk for several types of adverse events over time . Notably, falls and injuries were observed to progressively increase over time .

Dosage Effects in Animal Models

In animal models, Verubecestat (TFA) has been shown to reduce plasma, cerebrospinal fluid (CSF), and brain concentrations of Aβ40, Aβ42, and sAPPβ (a direct product of BACE1 enzymatic activity) after acute and chronic administration .

Metabolic Pathways

The metabolic pathways of Verubecestat (TFA) are closely linked with the amyloid pathway, given its role as a BACE1 inhibitor . By inhibiting BACE1, it decreases the production of Aβ, thereby potentially affecting the metabolic flux of this pathway .

Transport and Distribution

It is known to have high cellular permeability, which allows it to cross the blood-brain barrier .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Verubecestat involves several key steps. The first-generation route relies on an amide coupling with a functionalized aniline. This method, however, introduces synthetic inefficiencies. The second-generation route replaces this with a copper-catalyzed carbon-nitrogen coupling, allowing for more direct access to the target compound. Other features of the new route include a diastereoselective Mannich-type addition into an Ellman sulfinyl ketimine and a late-stage guanidinylation .

Industrial Production Methods

Industrial production methods for Verubecestat trifluoroacetate are not extensively documented in the public domain. the synthesis methods mentioned above are likely adapted for large-scale production with optimizations for yield, purity, and cost-effectiveness.

化学反应分析

Types of Reactions

Verubecestat undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups present in Verubecestat.

Substitution: Various substitution reactions can occur, particularly involving the fluorine atoms and amide groups.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of Verubecestat include:

Copper Catalysts: Used in the carbon-nitrogen coupling reactions.

Ellman Sulfinyl Ketimine: Utilized in the Mannich-type addition.

Guanidinylation Reagents: Employed in the late-stage synthesis steps.

Major Products Formed

The major products formed from these reactions are intermediates that lead to the final Verubecestat compound. These intermediates are crucial for the stepwise construction of the molecule’s complex structure.

相似化合物的比较

Similar Compounds

Lanabecestat: Another BACE1 inhibitor investigated for Alzheimer’s disease.

Atabecestat: Similar in function, also targeting BACE1 to reduce amyloid-beta production.

Elenbecestat: Another compound in the same class, with similar mechanisms and applications.

Uniqueness

Verubecestat is unique in its specific molecular structure and the particular synthetic routes used for its production. While it shares the same target enzyme (BACE1) with other compounds, its distinct chemical properties and synthesis methods set it apart .

Conclusion

Verubecestat trifluoroacetate represents a significant effort in the search for effective Alzheimer’s disease treatments. Despite its challenges in clinical trials, the compound’s development has provided valuable insights into the role of BACE1 inhibitors and continues to influence ongoing research in neurodegenerative diseases.

属性

IUPAC Name |

N-[3-[(5R)-3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N5O3S.C2HF3O2/c1-17(9-28(26,27)24(2)16(20)23-17)12-7-11(4-5-13(12)19)22-15(25)14-6-3-10(18)8-21-14;3-2(4,5)1(6)7/h3-8H,9H2,1-2H3,(H2,20,23)(H,22,25);(H,6,7)/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYVOIVLGITLBF-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F5N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole;hydrochloride](/img/structure/B611587.png)

![(R)-3-(4-(Aminomethyl)phenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B611604.png)

![[2-[2-[2-[2-[2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]-6-phenacylphenyl] 6-azidohexanoate](/img/structure/B611611.png)